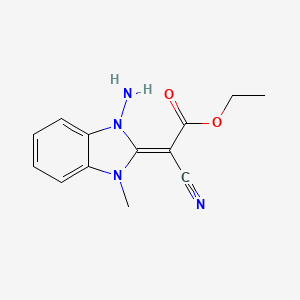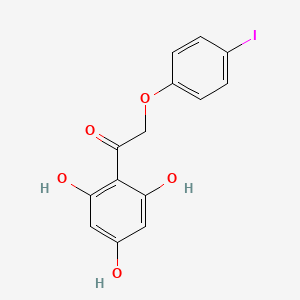![molecular formula C17H25N5O2 B5557856 2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5557856.png)
2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step chemical processes that include the formation of key intermediates such as pyrimidines, pyrrolidines, and piperazines. For instance, Ackland et al. (1993) detailed the synthesis of a compound with structural similarities, highlighting the intricate steps involved in incorporating the pyrimidine and piperazine components into the final molecule (Ackland, Howard, Jacobsen, Secreast, & Dring, 1993).
Molecular Structure Analysis
The molecular structure of compounds within this class often features a complex arrangement of rings, including pyrimidine and piperazine, which are crucial for their chemical behavior. Gehringer et al. (2014) provided insights into the conformational preferences and intermolecular interactions of a related molecule, showcasing the importance of structural analysis in understanding these compounds (Gehringer, Pfaffenrot, Keck, Schollmeyer, & Laufer, 2014).
Chemical Reactions and Properties
The chemical reactions of these molecules often involve interactions with various reagents and catalysts to modify or enhance certain features. For example, the work by Aggile & Napoleon (2021) on the Buchwald Hartwig coupling reaction demonstrates the potential for creating new chemical bonds, thus altering the molecule's properties for specific applications (Aggile & Napoleon, 2021).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for their handling and application. Studies like those conducted by Wu et al. (2000), which focused on the synthesis and structural elucidation of cyclopenta[c]piperidines, provide valuable information on these aspects (Wu, Toppet, Compernolle, & Hoornaert, 2000).
Chemical Properties Analysis
The chemical behavior, including reactivity and stability under various conditions, is paramount for understanding the molecule's potential applications and safety. The study by Mattioda et al. (1975), for instance, explores a range of 4-piperazinopyrimidines, providing insight into their chemical properties and potential as antiemetic agents (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
Compounds like 2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine are synthesized through condensation processes. For example, derivatives of piperazine, pyrrolidine, and other similar structures have been obtained through the condensation of amines and dibromoalkanes, demonstrating the versatility and reactivity of these compounds in synthetic chemistry (Barak, 1968).
Receptor Antagonism and Parkinson's Disease Research
Piperazine derivatives, including compounds structurally related to 2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine, have been identified as potent and selective adenosine A2a receptor antagonists. These compounds are notable for their oral activity in rodent models of Parkinson's disease, highlighting their potential therapeutic applications (Vu et al., 2004).
Pharmacokinetics and Drug Metabolism
The metabolism and pharmacokinetics of compounds similar to 2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine have been studied extensively. For instance, the dipeptidyl peptidase IV inhibitor PF-00734200, which shares structural similarities, has been examined in rats, dogs, and humans. These studies reveal insights into the absorption, metabolism, and elimination pathways of such compounds (Sharma et al., 2012).
Pyrimidine Derivatives in Anti-inflammatory and Analgesic Research
Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research shows the potential of such compounds in medical applications, offering alternatives to traditional drugs (Sondhi et al., 2007).
Platelet Aggregation Inhibition
Piperazinyl-glutamate-pyrimidines, structurally similar to 2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine, have been identified as potent P2Y12 antagonists. These compounds inhibit platelet aggregation, a crucial aspect in the treatment of thrombotic diseases (Parlow et al., 2009).
Propiedades
IUPAC Name |
oxolan-2-yl-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c23-16(14-4-3-13-24-14)21-11-9-20(10-12-21)15-5-6-18-17(19-15)22-7-1-2-8-22/h5-6,14H,1-4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRHYGJKJNKWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5557773.png)
![4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5557775.png)
![1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557784.png)
![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557786.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5557794.png)
![4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5557810.png)
![benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5557815.png)
![diethyl 3,3'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis(3-oxopropanoate)](/img/structure/B5557820.png)
![4-[3-(benzylthio)propanoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5557841.png)


![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5557863.png)
![3-(3-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5557870.png)
![methyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5557876.png)